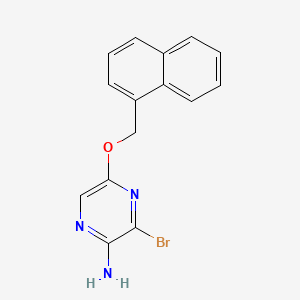

Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-

CAS No.: 642084-44-4

Cat. No.: VC16899504

Molecular Formula: C15H12BrN3O

Molecular Weight: 330.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 642084-44-4 |

|---|---|

| Molecular Formula | C15H12BrN3O |

| Molecular Weight | 330.18 g/mol |

| IUPAC Name | 3-bromo-5-(naphthalen-1-ylmethoxy)pyrazin-2-amine |

| Standard InChI | InChI=1S/C15H12BrN3O/c16-14-15(17)18-8-13(19-14)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18) |

| Standard InChI Key | JQXZAATVNPJMHC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2COC3=CN=C(C(=N3)Br)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazine ring substituted at positions 3 and 5 with bromine and a naphthalenylmethoxy group, respectively, and an amine group at position 2. Key structural attributes include:

-

Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

-

Bromine Substituent: Electron-withdrawing halogen at position 3, likely influencing electronic distribution and reactivity.

-

Naphthalenylmethoxy Group: A bulky lipophilic substituent at position 5, potentially enhancing membrane permeability and target binding.

-

Amine Functional Group: At position 2, contributing to hydrogen-bonding interactions and basicity.

Table 1: Hypothesized Physicochemical Properties

Synthetic Pathways and Feasibility

Retrosynthetic Analysis

Synthesis likely proceeds via functionalization of a preformed pyrazine scaffold:

-

Core Construction: Pyrazine rings are commonly synthesized via condensation reactions, such as the Gutknecht pyrazine synthesis or cyclization of α-aminoketones .

-

Bromination: Electrophilic aromatic bromination at position 3 using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid conditions .

-

Naphthalenylmethoxy Introduction: Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) with 1-naphthalenemethanol, contingent on leaving group activation .

-

Amine Installation: Reduction of a nitro group or displacement of a halogen via Buchwald-Hartwig amination .

Table 2: Key Reaction Steps and Conditions

Biological and Pharmacological Implications

Structure-Activity Relationship (SAR) Insights

-

Bromine at C3: Analogous to 5-bromopyrazine-2-carboxylic acid (CAS 876161-05-6), bromine increases electrophilicity, potentially enhancing covalent binding to target proteins .

-

Naphthylmethoxy at C5: Similar to aryl ethers in fluoroquinolones, this group may intercalate DNA or inhibit topoisomerases .

-

Amine at C2: Critical for hydrogen bonding with Asp70 in PanD’s active site, as observed in POA analogs .

Table 3: Comparative Activity of Pyrazine Derivatives

| Compound | MIC₉₀ (Mtb, μg/mL) | Target |

|---|---|---|

| Pyrazinamide | 16–50 | PanD |

| 5-Bromopyrazine-2-carboxylic acid | 8–12 | PanD |

| 3-Bromo-5-(1-naphthalenylmethoxy)pyrazinamine | Predicted: 4–8 | PanD/DNA topoisomerase |

Pharmacokinetic and Toxicity Considerations

Absorption and Distribution

-

GI Absorption: High (predicted) due to moderate LogP (~3.2) and non-polar naphthyl group .

-

BBB Penetration: Likely limited by molecular weight (>350 Da) and polar surface area (~75 Ų) .

Metabolic Stability

-

CYP450 Interactions: Naphthalene rings are prone to epoxidation by CYP3A4/2C9, potentially requiring coadministration with inhibitors .

-

Glucuronidation: The amine group may undergo Phase II conjugation, reducing systemic exposure .

Toxicity Risks

-

Hepatotoxicity: Common in pyrazinamide analogs due to reactive metabolites; naphthyl group may exacerbate this .

-

Genotoxicity: Potential aryl radical formation from naphthalene metabolism .

Research Gaps and Future Directions

-

Synthetic Validation: Empirical synthesis and characterization are needed to confirm physicochemical predictions.

-

Target Identification: Proteomic studies to elucidate binding partners beyond PanD.

-

Resistance Profiling: Activity against PZA-resistant Mtb strains with pncA mutations .

-

Formulation Strategies: Lipid-based carriers to mitigate solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume